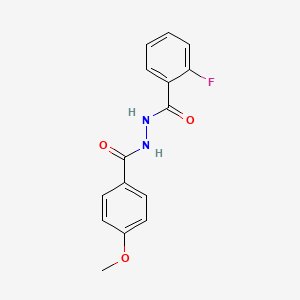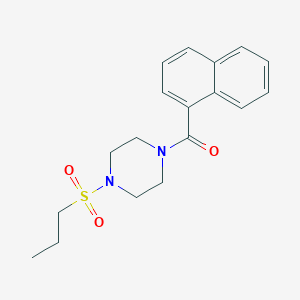![molecular formula C14H16N4O4S B5762655 2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5762655.png)
2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide, also known as MPAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPA is a sulfonamide-based compound that has been synthesized through a variety of methods and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and cancer. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. This compound has also been shown to modulate the expression of genes involved in these processes, suggesting that it may act through transcriptional regulation.
实验室实验的优点和局限性
One advantage of 2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its potential as a multi-targeted agent, meaning that it may have therapeutic effects on multiple pathways involved in disease. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for research on 2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide. One direction is to further investigate its mechanism of action and identify the specific pathways and targets involved in its therapeutic effects. Another direction is to optimize the synthesis of this compound to improve yield and purity. Additionally, further studies are needed to determine the efficacy of this compound in animal models of various diseases and to evaluate its potential as a therapeutic agent in clinical trials.
合成方法
2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep process involving the reaction of 4-amino-2-methylpyrimidine with 4-nitrobenzenesulfonyl chloride to produce an intermediate compound. The intermediate is then reacted with 2-methoxyacetyl chloride to yield this compound. The synthesis of this compound has been optimized through various modifications to the reaction conditions to improve yield and purity.
科学研究应用
2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. Additionally, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and preventing neuronal cell death.
属性
IUPAC Name |
2-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-10-7-8-15-14(16-10)18-23(20,21)12-5-3-11(4-6-12)17-13(19)9-22-2/h3-8H,9H2,1-2H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYLZLZVHRXTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-1,3-benzodioxole-5-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5762574.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)
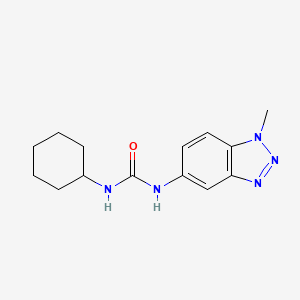
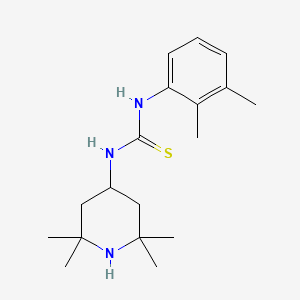
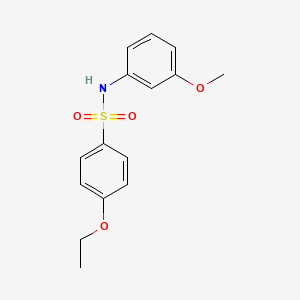
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)

![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)

